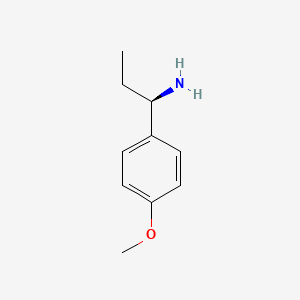
1,6-Anhydro-2,3,4-tri-O-benzoyl-D-glucopyranose
Vue d'ensemble
Description
1,6-Anhydro-2,3,4-tri-O-benzoyl-D-glucopyranose is a carbohydrate derivative that has gained significant attention in scientific research due to its unique chemical properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 532.49 g/mol. This compound is a key intermediate in the synthesis of various bioactive compounds and has been extensively studied for its potential applications in drug development.
Applications De Recherche Scientifique
Synthesis and Derivatives
1,6-Anhydro-2,3,4-tri-O-benzoyl-D-glucopyranose is involved in various synthetic processes. It has been used in the stereospecific photo-bromination to produce (6S)-6-bromo compounds, which are then transformed into glucose derivatives like (6S)-d-glucose-6-2H and (6R)-d-glucose-6-2H (Ohrui et al., 1983). Additionally, its derivatives, such as 1,6-Anhydro-β-D-glucopyranose derivatives, are used as glycosyl donors in thioglycosidation reactions, creating various thioglycosides with high yield and anomer predominance (Wang, Sakairi & Kuzuhara, 1990).
Polymerization and Material Synthesis
This compound plays a critical role in the synthesis of high molecular weight polysaccharides and polymers. For example, it's used in the polymerization process to synthesize 2,3,4-tri-O-benzyl-[1→6]-α-D-glucopyranan and high molecular weight dextran (Uryu, Tachikawa, Ohaku, Terui & Matsuzaki, 1977). It is also involved in the copolymerization of 1,6‐anhydroglucose and 1,6‐anhydromaltose derivatives, contributing to the production of dextrans with controlled compositions (Lindenberger & Schuerch, 1973).
Advanced Applications in Chemistry
In advanced chemistry, this compound is utilized for synthesizing complex molecules and derivatives. For instance, it aids in the synthesis of heparin-related oligosaccharides from cellobiose (Ichikawa & Kuzuhara, 1983). Moreover, it is instrumental in silica gel-catalyzed β-O-glucosylation reactions to produce various natural glucosides (Matsushita, Sugamoto, Kita & Matsui, 1997).
Propriétés
IUPAC Name |
[(1R,2R,3S,4R,5R)-3,4-dibenzoyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c28-24(17-10-4-1-5-11-17)33-21-20-16-31-27(32-20)23(35-26(30)19-14-8-3-9-15-19)22(21)34-25(29)18-12-6-2-7-13-18/h1-15,20-23,27H,16H2/t20-,21-,22+,23-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUALUCOESOGESO-GWQOTCSHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R,3S,4R,5R)-3,4-dibenzoyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





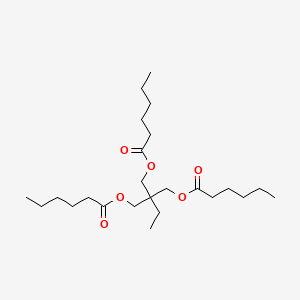
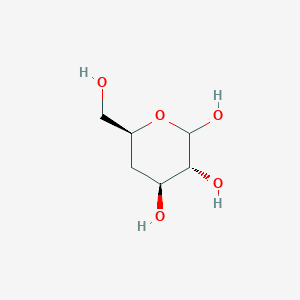
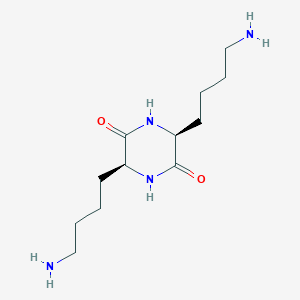
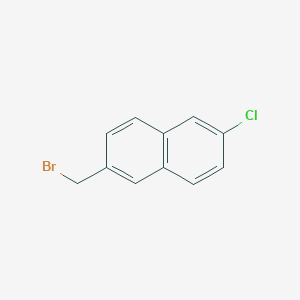
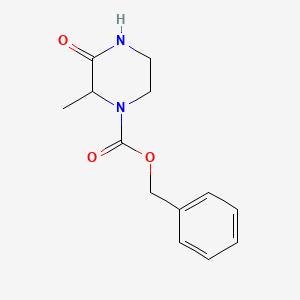
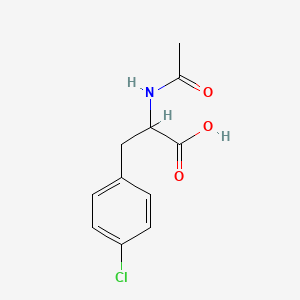
![Pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B3254265.png)


